molecular formula C8H4ClF3O2 B3042225 Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- CAS No. 537033-63-9

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro-

Cat. No.: B3042225
CAS No.: 537033-63-9
M. Wt: 224.56 g/mol
InChI Key: OGPKNNUSIDOHPK-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- is a chemical compound with the molecular formula C8H4ClF3O2. It is characterized by the presence of a benzene ring substituted with chloro and trifluoro groups, which impart unique chemical properties to the compound .

Preparation Methods

The synthesis of Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- typically involves the introduction of chloro and trifluoro groups onto a benzeneacetic acid backbone. One common method involves the reaction of 4-chlorobenzeneacetic acid with trifluoromethylating agents under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- involves its interaction with molecular targets through its functional groups. The chloro and trifluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- can be compared with similar compounds such as:

The unique combination of chloro and trifluoro groups in Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2,3,6-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKNNUSIDOHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266233
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-63-9
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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